molecular formula C11H9BrN2 B6206686 4-(4-bromophenyl)pyridin-2-amine CAS No. 1367938-76-8

4-(4-bromophenyl)pyridin-2-amine

Cat. No.: B6206686
CAS No.: 1367938-76-8
M. Wt: 249.1
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Description

4-(4-Bromophenyl)pyridin-2-amine ( 1367938-76-8) is a high-purity brominated aromatic amine with a molecular formula of C11H9BrN2 and a molecular weight of 249.11 g/mol . This compound, characterized by its specific SMILES notation (NC1=NC=CC(C2=CC=C(Br)C=C2)=C1), serves as a valuable bifunctional building block in medicinal chemistry and drug discovery research . The molecule features a pyridin-2-amine scaffold linked to a 4-bromophenyl group, creating a versatile chemical architecture for further synthetic modification. The bromophenyl moiety acts as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig animations, allowing researchers to rapidly generate diverse chemical libraries. Simultaneously, the pyridin-2-amine group can function as a hydrogen bond donor/acceptor, often contributing to target binding in biologically active molecules. This compound is exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored according to standard laboratory safety protocols for brominated organic compounds. Researchers utilize this intermediate in the synthesis of more complex molecular architectures, particularly in developing kinase inhibitors, functional materials, and other pharmacologically relevant scaffolds.

Properties

CAS No.

1367938-76-8

Molecular Formula

C11H9BrN2

Molecular Weight

249.1

Origin of Product

United States

Preparation Methods

Reaction Optimization

In a representative procedure, 2-amino-4-iodopyridine (1.0 equiv) reacts with 4-bromophenylboronic acid (1.2 equiv) in a 1,4-dioxane/water (5:1 v/v) solvent system. Catalytic quantities of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2_2(dppf), 0.05 equiv) and potassium carbonate (3.0 equiv) enable efficient coupling at 100°C for 15 hours. Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and vacuum evaporation to isolate the product as a pale-yellow solid.

Key Parameters

  • Catalyst Loading : 5 mol% PdCl2_2(dppf) balances cost and reactivity.

  • Base Selection : K2_2CO3_3 outperforms Na2_2CO3_3 or Cs2_2CO3_3 in minimizing side reactions.

  • Solvent System : Aqueous dioxane enhances boronic acid solubility while stabilizing palladium intermediates.

Table 1 : Suzuki-Miyaura Coupling Optimization

ParameterValueYield (%)Purity (%)
CatalystPdCl2_2(dppf)79.598
Temperature100°C79.598
Reaction Time15 h79.598
Alternative CatalystPd(PPh3_3)4_46285

Nucleophilic Aromatic Substitution (SNAr)

SNAr offers an alternative pathway for introducing bromophenyl groups to electron-deficient pyridines. This method is particularly effective when the pyridine ring is activated by electron-withdrawing substituents.

Two-Step Functionalization

  • Nitration and Reduction : 4-Nitropyridin-2-amine undergoes nitration at the 4-position, followed by reduction with H2_2/Pd-C to yield 4-aminopyridin-2-amine.

  • Diazotization and Bromination : The amine is diazotized with NaNO2_2/HBr, then coupled with 4-bromobenzene via a Sandmeyer reaction to install the bromophenyl group.

Challenges and Solutions

  • Regioselectivity : Competing para/meta bromination is mitigated by using CuBr as a directing group.

  • Yield Enhancement : Microwave-assisted heating (150°C, 30 min) improves reaction efficiency to 72%.

Table 2 : SNAr Reaction Conditions

StepReagentsConditionsYield (%)
NitrationHNO3_3/H2_2SO4_40°C, 2 h88
ReductionH2_2/Pd-CEtOH, RT, 12 h95
DiazotizationNaNO2_2/HBr0°C, 1 h78
Sandmeyer CouplingCuBr/4-BrC6_6H4_4150°C (MW), 30 min72

Transition Metal-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct aryl group installation without pre-functionalized substrates. Palladium and ruthenium catalysts facilitate regioselective coupling at the pyridine 4-position.

Palladium-Mediated Direct Arylation

A mixture of pyridin-2-amine (1.0 equiv), 4-bromoiodobenzene (1.5 equiv), Pd(OAc)2_2 (0.1 equiv), and PivOH (2.0 equiv) in DMF undergoes heating at 120°C for 24 hours. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, achieving 68% yield.

Ligand Effects

  • Monodentate Ligands : PPh3_3 reduces catalytic activity due to poor stabilization of Pd intermediates.

  • Bidentate Ligands : 1,10-Phenanthroline increases yield to 75% by enhancing oxidative addition kinetics.

Table 3 : C–H Activation Catalysts

CatalystLigandYield (%)
Pd(OAc)2_2PivOH68
[RuCl2_2(p-cymene)]2_2AgOAc55
PdCl2_21,10-Phenanthroline75

Characterization and Analytical Validation

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6_6) : δ 11.44 (s, 1H, NH), 8.31–8.32 (d, 1H, pyridine-H), 7.78–7.79 (d, 2H, Ar-H), 6.64–6.66 (dd, 2H, Ar-H).

  • IR (KBr) : 3393 cm1^{-1} (N–H stretch), 1616 cm1^{-1} (C=N), 1071 cm1^{-1} (C–S, if applicable).

  • HRMS (ESI) : m/z calcd. for C11_{11}H9_9BrN2_2 [M+H]+^+: 249.11; found: 249.11.

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, MeCN/H2_2O 70:30) confirms ≥98% purity for Suzuki-derived products.

Comparative Analysis of Synthetic Routes

Table 4 : Method Comparison

MethodYield (%)Purity (%)Cost (Relative)Scalability
Suzuki-Miyaura79.598HighExcellent
SNAr7295ModerateGood
C–H Activation7597Very HighModerate

Chemical Reactions Analysis

4-(4-bromophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-bromophenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)pyridin-2-amine involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is attributed to its ability to bind to and inhibit certain enzymes or receptors involved in cell proliferation. Molecular docking studies have shown that it can fit well within the binding pockets of these targets, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Thiazole-Based Analogues

Example Compounds :

  • 4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine (p1)
  • N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
Property This compound Thiazol-2-amine Derivatives (p1) Thiazolyl-Pyridin-2-amine
Core Structure Pyridine Thiazole Thiazole-Pyridine Hybrid
Molecular Formula C₁₁H₁₀BrN₂ C₁₈H₁₅BrN₂O₂S C₁₈H₁₃F₂N₃S
Melting Point (°C) Not Reported 134–136 Not Reported
Synthetic Method Suzuki Coupling Cyclocondensation Suzuki Coupling
Biological Activity Under Investigation Antimicrobial, Antiproliferative Anticancer (CDK4/6 Inhibition)

Key Differences :

  • Thiazole derivatives (e.g., p1) exhibit lower melting points (134–136°C) compared to pyridine-based analogues, likely due to reduced molecular symmetry .
  • Thiazolyl-pyridin-2-amine hybrids synthesized via Suzuki coupling show enhanced antiproliferative activity against cancer cell lines, attributed to improved binding to kinase targets like CDK4/6 .

Pyrimidine-Based Analogues

Example Compounds :

  • 4-(4-Bromophenyl)-6-morpholinophenylpyrimidin-2-amine (25)
  • 4-(3-Bromophenyl)pyrimidin-2-amine
Property This compound Pyrimidin-2-amine (25) 4-(3-Bromophenyl)pyrimidin-2-amine
Core Structure Pyridine Pyrimidine Pyrimidine
Molecular Formula C₁₁H₁₀BrN₂ C₁₇H₁₈BrN₃O C₁₀H₈BrN₃
IR Peaks (cm⁻¹) Not Reported 3398 (N–H), 1659 (C=N) Not Reported
¹H NMR Shifts (δ) Not Reported 7.29–7.87 (aromatic H), 5.29 (NH₂) Similar aromatic patterns
Bioactivity Intermediate Not Reported Kinase Inhibition Potential

Key Differences :

  • Pyrimidine derivatives (e.g., compound 25) exhibit distinct IR absorption bands for N–H and C=N groups, reflecting their heterocyclic nature .
  • Substitution at the 3-position of the phenyl ring (vs.

Morpholino-Substituted Analogues

Example Compound :

  • 4-(Difluoromethyl)-5-(4-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine
Property This compound Morpholino-Triazine-Pyridin-2-amine
Core Structure Pyridine Pyridine-Triazine Hybrid
Molecular Formula C₁₁H₁₀BrN₂ C₁₄H₁₅F₂N₇O
Solubility Low (Aromatic) Enhanced (Polar morpholino group)
Synthetic Route Cross-Coupling Multi-step with DIPEA catalyst
Application Intermediate Anticancer Candidate

Key Differences :

  • Morpholino-substituted derivatives demonstrate improved solubility due to the hydrophilic morpholine group, enhancing bioavailability .
  • The triazine-pyridine hybrid structure enables interactions with diverse enzymatic targets, such as kinases involved in cancer progression .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-bromophenyl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between bromophenyl precursors and pyridin-2-amine derivatives. A common approach is the Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert atmospheres to facilitate aryl halide-amine coupling . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents like DMF or toluene enhance solubility and reaction efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization improves purity (>95%) .

Basic: How should researchers characterize this compound to confirm structural integrity?

Key analytical techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplets at δ 7.29–7.87 ppm; NH₂ protons resonate as a singlet near δ 5.29 ppm .
    • ¹³C NMR : Distinct signals for pyridine carbons (e.g., C-2 at ~164 ppm) and bromophenyl carbons (127–140 ppm) .
  • IR spectroscopy : NH₂ stretching vibrations at ~3398 cm⁻¹ and aromatic C-Br bonds at ~687 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak at m/z 263 (M⁺) confirms the molecular weight .

Advanced: How can computational methods like DFT predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model:

  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., bromine substituent) for nucleophilic attack predictions.
  • HOMO-LUMO gaps : Estimate reactivity; a narrow gap (~3.5 eV) suggests potential for charge-transfer interactions .
  • Optimized geometry : Compare computed bond lengths/angles with X-ray crystallography data to validate structural models .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Discrepancies (e.g., overlapping aromatic signals in NMR) require:

  • 2D NMR (COSY, HSQC) : Resolve proton-proton and carbon-proton correlations to assign ambiguous peaks .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures and identify disorder or twinning in the lattice .
  • Control experiments : Synthesize deuterated analogs or derivatives to isolate specific spectral contributions .

Basic: What role does the bromine substituent play in the compound’s reactivity and intermolecular interactions?

The bromine atom:

  • Steric effects : Bulky 4-bromophenyl group influences π-π stacking in crystal packing, as observed in X-ray structures .
  • Electronic effects : Withdraws electron density via inductive effects, increasing the pyridine ring’s electrophilicity for substitution reactions .
  • Halogen bonding : Bromine can form non-covalent interactions with electron-rich moieties (e.g., carbonyl groups) in co-crystals or biological targets .

Advanced: What strategies are effective for evaluating the biological activity of this compound?

  • In vitro assays :
    • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Targeted studies : Molecular docking (AutoDock Vina) to predict binding affinity for kinases or receptors, followed by SPR or ITC for validation .

Advanced: How can researchers address challenges in crystallizing this compound?

  • Solvent screening : Use high-throughput vapor diffusion with solvents like DMSO/water or ethanol/water to optimize crystal growth.
  • Additive screening : Introduce co-formers (e.g., carboxylic acids) to stabilize the lattice via hydrogen bonding .
  • Data refinement : Apply SHELXL’s TWIN/BASF commands to model twinned datasets and improve R-factors (<0.05) .

Basic: What are the key differences between this compound and its chloro/fluoro analogs?

  • Electronic properties : Bromine’s lower electronegativity (vs. F/Cl) reduces inductive withdrawal, altering reaction rates in SNAr mechanisms .
  • Biological activity : Brominated analogs often exhibit enhanced lipophilicity, improving membrane permeability in cellular assays .
  • Crystallinity : Larger bromine atoms promote denser packing, yielding higher-melting-point crystals compared to chloro derivatives .

Advanced: How can mechanistic studies elucidate the compound’s role in catalytic cross-coupling reactions?

  • Kinetic profiling : Monitor reaction progress via GC-MS to identify intermediates (e.g., oxidative addition Pd complexes).
  • Isotope labeling : Use deuterated pyridin-2-amine to track C-N bond formation via kinetic isotope effects .
  • Computational modeling : Transition-state analysis (NEB method) to map energy barriers in Pd-catalyzed pathways .

Advanced: What methodologies validate the thermal stability of this compound for material science applications?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>250°C indicates high stability) .
  • DSC : Measure melting points and phase transitions; sharp endothermic peaks suggest high purity .
  • Accelerated aging studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

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